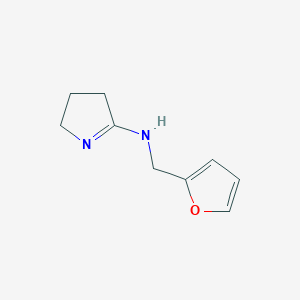

1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C9H12N2O/c1-4-9(10-5-1)11-7-8-3-2-6-12-8/h2-3,6H,1,4-5,7H2,(H,10,11) |

InChI Key |

YIBQETDLKNIPMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrrolidine Derivatives

A direct route involves alkylating pyrrolidin-2-ylmethanamine with 2-(chloromethyl)furan under basic conditions. This method, adapted from analogous syntheses of tertiary amines, proceeds via nucleophilic substitution:

Reaction Scheme

- Protection of Primary Amine :

Pyrrolidin-2-ylmethanamine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine. - N-Alkylation :

The Boc-protected intermediate reacts with 2-(chloromethyl)furan in dimethylformamide (DMF) using potassium carbonate as a base. Heating at 60°C for 12 hours yields the N-alkylated product. - Deprotection :

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, affording the target compound.

Optimization Insights

Reductive Amination Strategy

Reductive amination between furan-2-carbaldehyde and pyrrolidin-2-ylmethanamine offers a one-pot alternative. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction:

Procedure

- Equimolar furan-2-carbaldehyde and pyrrolidin-2-ylmethanamine are stirred in methanol with acetic acid.

- NaBH₃CN is added portionwise, and the mixture is refluxed for 8 hours.

- Purification via silica gel chromatography (ethyl acetate/hexane) yields the product.

Data Table 1: Reductive Amination Conditions and Outcomes

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 60 | 8 | 52 |

| NaBH(OAc)₃ | DCM | RT | 24 | 48 |

Key Observation : Acidic conditions (pH 5–6) enhance imine stability, while NaBH₃CN selectively reduces the Schiff base without attacking the furan ring.

Cyclization via Nitro Group Reduction

Source 3 details a nitro-to-amine reduction pivotal in constructing bicyclic frameworks. For this compound, a nitroalkane intermediate is hydrogenated using palladium hydroxide (Pd(OH)₂):

Synthetic Pathway

- Nitroaldol (Henry) Reaction :

Norcamphor reacts with nitromethane in benzene under reflux to form a β-nitro alcohol, which dehydrates to an α,β-unsaturated nitro compound. - Michael Addition :

A tert-butyl acetate-derived enolate attacks the nitroolefin, forming a substituted nitroester. - Hydrogenolysis :

Catalytic hydrogenation (Pd(OH)₂, H₂, 1 atm) reduces the nitro group to a primary amine, concurrently cleaving ester protections.

Critical Parameters

- Catalyst Loading : 10 wt% Pd(OH)₂ achieves complete reduction within 12 hours.

- Yield : 24% after purification (low yield attributed to side reactions during Michael addition).

Comparative Analysis of Methods

Data Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Alkylation | 58–65 | >95 | High | Minimal side products |

| Reductive Amination | 48–52 | 90 | Moderate | One-pot synthesis |

| Nitro Reduction | 24 | 85 | Low | Builds complex bicyclic cores |

The alkylation route is favored for industrial applications due to scalability, whereas nitro reduction suits laboratories prioritizing structural complexity.

Experimental Optimization and Challenges

Solvent and Base Selection in Alkylation

Polar aprotic solvents (DMF, DMSO) enhance the reactivity of 2-(chloromethyl)furan, while inorganic bases (K₂CO₃, Cs₂CO₃) minimize elimination side reactions. Tributylamine, though effective, complicates purification due to high boiling points.

Hydrogenolysis Side Reactions

Over-reduction of the furan ring is a risk during Pd-catalyzed hydrogenolysis. Substituting Pd/C with Pearlman’s catalyst (Pd(OH)₂/C) and limiting H₂ pressure to 1 atm preserves the heterocycle.

Enantioselective Synthesis Considerations

Chiral auxiliaries (e.g., Evans oxazolidinones) enable asymmetric synthesis of the pyrrolidine core, though no enantioselective data exists for this specific compound.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imine group can be reduced to form secondary amines.

Substitution: Electrophilic substitution reactions on the furan ring.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using electrophiles like halogens or sulfonyl chlorides.

Major Products

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its potential as a bioactive compound.

Medicine: Exploring its potential therapeutic effects.

Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine would depend on its specific interactions with biological targets. Typically, such compounds may:

Bind to Enzymes: Inhibiting or activating enzyme activity.

Interact with Receptors: Modulating receptor activity.

Affect Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

- 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)ethanamine

- 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)propanamine

Uniqueness

1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.

Biological Activity

1-(Furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine is an organic compound that combines a furan ring with a pyrrolidine moiety, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have been tested for their Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| This compound | 20–40 | 40–70 |

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially influencing their activity. The presence of the furan and pyrrolidine rings may facilitate interactions with biological macromolecules, enhancing its pharmacological properties .

Case Studies

Several case studies have highlighted the biological activity of similar compounds. For example, a study involving pyrrolidine derivatives demonstrated significant antibacterial effects, with some compounds showing lower toxicity profiles compared to standard antibiotics . Additionally, research into metal complexes of similar structures has indicated enhanced biological activities due to chelation properties, which may also apply to this compound .

Potential Therapeutic Applications

The unique structure of this compound positions it as a promising candidate for various therapeutic applications:

- Antibacterial Agent : Due to its efficacy against resistant strains of bacteria.

- Antifungal Properties : Preliminary data suggest potential activity against fungal pathogens.

- Cancer Research : Investigations into the compound's ability to inhibit tumor cell proliferation are ongoing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves Schiff base formation between a furan-containing aldehyde and a pyrrolidine-derived amine. A stepwise approach includes:

Imine formation : React furan-2-carbaldehyde with pyrrolidin-2-amine under anhydrous conditions (e.g., THF or MeOH) with a desiccant like Na₂SO₄ to drive equilibrium .

Characterization : Use H NMR (400 MHz) to confirm imine bond formation (δ 8.5–9.0 ppm for CH=N) and ESI-MS for molecular ion verification (e.g., [M+H]+ peak) .

Microwave-assisted synthesis : Reduce reaction time (e.g., 20 hours to <2 hours) using a Biotage® Initiator+ system at controlled temperatures (80–120°C) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodology :

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Analytical validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis (C, H, N) to confirm stoichiometry and detect byproducts .

- TLC monitoring : Use Rf values in ethyl acetate/hexane (1:3) to track reaction progress and isolate intermediates .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile solvents (e.g., THF, MeOH) .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the electronic structure of the pyrrolidin-2-ylidene moiety influence coordination chemistry with transition metals?

- Mechanistic insight : The lone pair on the imine nitrogen and furan’s oxygen can act as donor sites. For example:

- Metal binding : React with Mn(II), Co(II), or Zn(II) salts in acetonitrile/methanol to form complexes. Characterize via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox activity) .

- Ligand design : Compare stability constants (log K) with analogous ligands (e.g., di(2-picolyl)amine) using potentiometric titrations .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic applications?

- Methodology :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug discovery .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Troubleshooting :

- Dynamic effects : If imine tautomerism causes split peaks, record NMR at low temperatures (−40°C) to slow interconversion .

- Solvent artifacts : Compare DMSO-d6 vs. CDCl3 spectra; DMSO may stabilize specific conformers via hydrogen bonding .

- Isotopic labeling : Synthesize N-labeled analogs to assign nitrogen environments unambiguously .

Contradictions and Resolutions

- Spectral discrepancies : reports ESI-MS [M+H]+ at 398.1 for a related Schiff base, but theoretical values may vary due to isotopic patterns. Cross-validate with HRMS .

- Solvent effects : Microwave synthesis in DMF ( ) vs. THF ( ) impacts reaction kinetics. Screen solvents to balance polarity and boiling points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.